2-Ethynyl-1,3-dimethylbenzene

Overview

Description

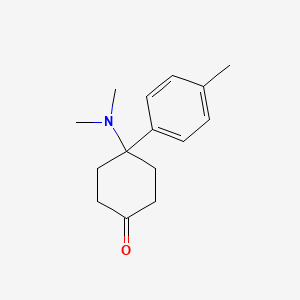

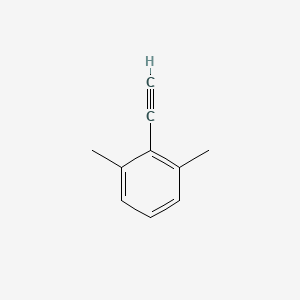

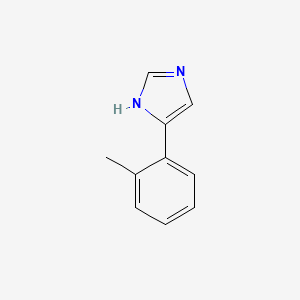

2-Ethynyl-1,3-dimethylbenzene is an organic compound with the molecular formula C10H10 . It is also known by other names such as Benzene, 2-ethynyl-1,3-dimethyl- .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methyl groups and one ethynyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.19 . The physical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Scientific Research Applications

Oxidation and Ignition Kinetics

Research by Gaïl et al. (2008) examined the oxidation of 1,2-dimethylbenzene, closely related to 2-ethynyl-1,3-dimethylbenzene, revealing insights into its reactivity and ignition properties. This study highlighted the chemical's behavior under various temperature conditions, which is crucial for applications in combustion science and technology (Gaïl et al., 2008).

Pyrolysis and Reaction Product Analysis

Hofmann et al. (1995) explored the pyrolysis of ethynylbenzene, a compound structurally similar to this compound, revealing various reaction products at different temperatures. This study provides valuable data for understanding the thermal behavior and potential industrial applications of similar compounds (Hofmann et al., 1995).

Crystal Structure Analysis

Kitamura et al. (2004) investigated the crystal structure of a compound related to this compound. Their research contributes to the understanding of molecular architecture, which is essential for material science applications, particularly in the development of polymers and electronics (Kitamura et al., 2004).

Conformational Control and Hydrogen Bond Analysis

A study by Bosch et al. (2021) on a conjugated aryleneethynyl molecule related to this compound highlights the importance of molecular conformation in developing materials with specific properties. This research has implications for the design of molecules with targeted physical and chemical characteristics (Bosch et al., 2021).

Oxidative Dimerization and Catalysis

Meinders et al. (1977) examined the kinetics of oxidative dimerization of ethynylbenzene, closely related to this compound. Their findings are significant for understanding catalytic processes in organic chemistry, especially in the synthesis of complex organic compounds (Meinders et al., 1977).

Polymer Synthesis and Applications

John and Hopkins (1999) explored the synthesis of metallo-diethynylbenzenes, which are precursors to polymers with potential applications in electronics and material science. This research is relevant for understanding the properties and applications of polymers derived from compounds like this compound (John & Hopkins, 1999).

Safety and Hazards

Mechanism of Action

Target of Action

Benzene and its derivatives primarily interact with various enzymes and proteins in the body. The specific targets can vary widely depending on the specific functional groups attached to the benzene ring .

Mode of Action

Benzene derivatives can undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives can affect various biochemical pathways. For example, they can interfere with the function of enzymes, disrupt cell membranes, and even cause DNA damage .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of benzene derivatives can vary widely depending on their specific chemical structures. Some benzene derivatives are rapidly absorbed and distributed throughout the body, while others are metabolized and excreted more slowly .

Result of Action

The molecular and cellular effects of benzene derivatives can include enzyme inhibition, membrane disruption, and DNA damage. These effects can lead to various health effects, ranging from acute toxicity to long-term health problems like cancer .

Action Environment

The action, efficacy, and stability of benzene derivatives can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

2-ethynyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-8(2)6-5-7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPJMJYRZXGONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514890 | |

| Record name | 2-Ethynyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74331-74-1 | |

| Record name | 2-Ethynyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzofuro[2,3-d]pyridazin-4(3H)-one](/img/structure/B1626307.png)

![6-[4-(Dimethylamino)phenyl]-1,2,5,6-tetrahydro-4-methyl-2-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1626313.png)